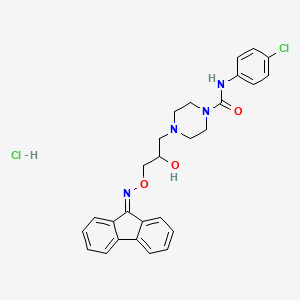

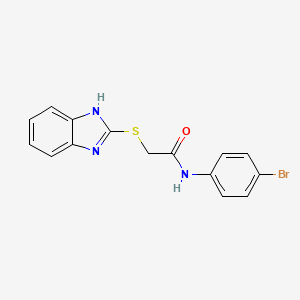

![molecular formula C18H13FN4OS B2724849 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172449-36-3](/img/structure/B2724849.png)

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is an organic compound . It belongs to the class of organic compounds known as diarylthioethers, which are organosulfur compounds containing a thioether group that is substituted by two aryl groups .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

A study by Palkar et al. (2017) describes the synthesis of novel analogs with benzothiazole and pyrazolone structures, showcasing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity, indicating potential as non-toxic antibacterial agents (Palkar et al., 2017).

Antidiabetic Properties

Research by T. and Chaubey (2022) involved synthesizing fluoro-benzothiazole comprising sulphonamido pyrazole analogs, which were screened for their in vitro antidiabetic properties. This investigation highlights the therapeutic potential of fluoro-benzothiazole derivatives in diabetes treatment (T. & Chaubey, 2022).

Antiviral Activities

Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This study points to the potential use of such compounds in developing treatments for avian influenza (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Antioxidant Activities

Raparla et al. (2013) explored the synthesis of 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol derivatives, which were characterized and tested for their antimicrobial and antioxidant activities. This study expands the scope of fluoro-benzothiazole derivatives in antimicrobial applications (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).

Anticancer Potential

A study by Liu et al. (2019) synthesized and evaluated novel pyrazole with benzo[d]thiazole derivatives for their cytotoxicity and apoptotic activity against cancer cell lines, showing potent anticancer properties. This research indicates the potential of such compounds in cancer therapy (Liu, Gao, Huo, Ma, Wang, & Wu, 2019).

Direcciones Futuras

The development of novel compounds based on the benzothiazole framework is a promising area of research, particularly in the field of medicinal chemistry . Future studies could focus on the synthesis and biological evaluation of “N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” and its derivatives.

Mecanismo De Acción

Target of Action

Similar benzothiazole derivatives have been found to inhibit cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

Similar benzothiazole derivatives have been found to inhibit cox enzymes , which are responsible for the production of prostaglandins, lipid compounds that mediate inflammation and pain.

Biochemical Pathways

Similar benzothiazole derivatives have been found to inhibit the cyclooxygenase pathway , which leads to a decrease in the production of prostaglandins and thus reduces inflammation and pain.

Result of Action

Similar benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .

Propiedades

IUPAC Name |

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4OS/c1-11-10-15(20-17(24)12-6-3-2-4-7-12)23(22-11)18-21-16-13(19)8-5-9-14(16)25-18/h2-10H,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWOKVWWMXCELJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

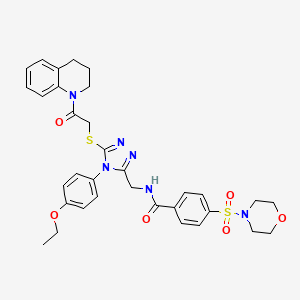

![3-(3-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2724768.png)

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2724769.png)

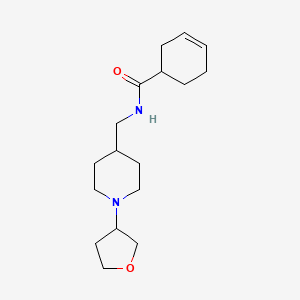

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2724770.png)

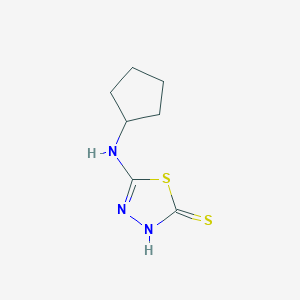

![N-(4-cyanophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2724775.png)

![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)

![trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine](/img/structure/B2724780.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724781.png)

![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)